molecular formula C7H6BNO6 B14063497 2-Nitro-5-carboxyphenylboronic acid

2-Nitro-5-carboxyphenylboronic acid

Cat. No.: B14063497
M. Wt: 210.94 g/mol
InChI Key: PDUSBPHQOGYCHO-UHFFFAOYSA-N
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Description

2-Nitro-5-carboxyphenylboronic acid is an organic compound with the molecular formula C7H6BNO6 It is a derivative of phenylboronic acid, characterized by the presence of nitro and carboxylic acid functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-carboxyphenylboronic acid typically involves the nitration of 4-carboxyphenylboronic acid. The process begins with the addition of concentrated sulfuric acid and fuming nitric acid to a reaction kettle at a temperature of 0-10°C. The 4-carboxyphenylboronic acid is then added in batches under stirring conditions, followed by holding the mixture for 2-3 hours . This results in the formation of 2-nitro-4-carboxyphenylboronic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet market demands. The process involves continuous technology, which is simple to operate, cost-effective, and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-5-carboxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Nitro-5-carboxyphenylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . The nitro and carboxylic acid groups can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both nitro and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C7H6BNO6

Molecular Weight

210.94 g/mol

IUPAC Name

3-borono-4-nitrobenzoic acid

InChI

InChI=1S/C7H6BNO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3,12-13H,(H,10,11)

InChI Key

PDUSBPHQOGYCHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-])(O)O

Origin of Product

United States

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